Gallium sulfide - 12024-10-1

Gallium sulfide

Catalog Number: EVT-318291
CAS Number: 12024-10-1
Molecular Formula: Ga2S3
Molecular Weight: 235.6 g/mol
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Product Introduction

Description

Gallium Sulfide (GaS) is a layered metal monochalcogenide semiconductor that belongs to the III-VI group of compounds. [] It exists in various polymorphs, including the commonly reported hexagonal phase (β-GaS) and the less common rhombohedral phase. [] The layered structure of GaS arises from strong intralayer covalent bonds and weak interlayer van der Waals forces. [, , ] This unique structural characteristic allows for easy exfoliation into ultrathin layers, down to a single layer, making it a promising material for various applications. [, ]

Future Directions
  • Defect Engineering: Further research is needed to fully understand the influence of various defects on the electronic and optical properties of GaS. Controlled defect engineering could pave the way for tailoring its properties for specific applications. [, ]
  • Polymorph Control: Exploring and controlling the growth of different GaS polymorphs could unlock unique properties and applications. For instance, the rhombohedral phase with its distinct electronic structure could offer advantages in optoelectronic devices. []

Electronics

Gallium(III) sulfide (Ga2S3)

Compound Description: Gallium(III) sulfide, also known as digallium trisulfide, is a compound closely related to gallium sulfide (GaS) and often found alongside it in various chemical processes. It exists in different crystalline forms (α, β, γ), with γ-Ga2S3 being the most thermodynamically stable at room temperature []. Ga2S3 is a wide-bandgap semiconductor with potential applications in optoelectronics.

Relevance: Ga2S3 is often mentioned in conjunction with GaS in the context of thin film deposition [, ]. Both compounds share similar structural features and are investigated for similar applications, including photovoltaics and optoelectronics. The two compounds are often found coexisting, with the synthesis conditions influencing the dominant phase obtained. For example, a higher substrate temperature during physical vapor deposition favors Ga2S3 formation, while lower temperatures favor GaS [].

Copper Gallium Sulfide (CuGaS2)

Compound Description: Copper gallium sulfide (CuGaS2), a ternary I-III-VI2 semiconductor, belongs to the chalcopyrite family and possesses a tetragonal crystal structure []. It demonstrates significant potential for photovoltaic applications due to its suitable bandgap, good electrical stability, and high absorption coefficient [, ].

Relevance: CuGaS2 is closely related to GaS as it incorporates both gallium and sulfur into its crystal structure. The presence of copper introduces desirable electronic properties, making it a suitable absorber layer for thin film solar cells [, ]. CuGaS2 showcases the potential of incorporating gallium sulfide into more complex materials to enhance existing properties and achieve desirable functionalities for specific applications.

Silver Indium Gallium Sulfide (AgInxGa1-xS2)

Compound Description: Silver indium gallium sulfide (AgInxGa1-xS2), often referred to as AIGS, is a quaternary semiconductor material with a tunable band gap depending on the In/Ga ratio [, ]. These cadmium-free quantum dots (QDs) are explored as a promising alternative to cadmium chalcogenide QDs in light-emitting diode (LED) applications [].

Relevance: AIGS demonstrates the versatility of GaS by incorporating it into more complex materials with tunable optoelectronic properties. The incorporation of gallium sulfide into the AIGS structure allows for the creation of cadmium-free QDs, addressing the toxicity concerns associated with traditional quantum dot materials [].

Gallium Selenide (GaSe)

Compound Description: Gallium selenide (GaSe) is a layered metal monochalcogenide semiconductor structurally similar to GaS []. It exhibits unique electronic and optical properties, making it suitable for various applications such as photodetectors and nonlinear optical devices.

Relevance: GaSe shares a layered structure with GaS and belongs to the same group of metal monochalcogenides. Both materials exhibit intriguing optical and electronic properties relevant to optoelectronics. Comparing their properties under the influence of intrinsic atomic defects provides valuable insights into defect engineering for optimized performance in devices [].

Aluminum Sulfide (Al2S3) and Aluminum Selenide (Al2Se3)

Compound Description: Aluminum sulfide (Al2S3) and aluminum selenide (Al2Se3) are less studied chalcogenide materials with potential applications in photoelectric and semiconducting devices []. They are typically synthesized via a mechanochemical route from their respective elemental powders.

Relevance: Although structurally different from GaS, these aluminum chalcogenides highlight the diverse range of metal sulfides and selenides researched for their potential in similar applications. This comparison emphasizes the broader context of exploring metal chalcogenide materials beyond traditional options for next-generation devices [].

Source and Classification

Gallium sulfide can be sourced from various chemical processes, primarily through synthetic methods. It falls under the classification of transition metal monochalcogenides and is recognized for its potential in two-dimensional material applications. The compound has garnered attention in materials science for its role in nanoelectronics and nanophotonics due to its favorable bandgap properties .

Synthesis Analysis

Methods of Synthesis

Gallium sulfide can be synthesized through several methods, with Chemical Vapor Transport (CVT) being one of the most common techniques. This method allows for the production of high-purity GaS crystals, achieving purities exceeding 99.999%. In addition to CVT, thermal evaporation and electron-beam evaporation techniques are frequently employed to create gallium sulfide thin films suitable for semiconductor applications .

Technical Details

The synthesis process typically involves heating gallium and sulfur precursors in a controlled environment to facilitate the formation of GaS. The temperature during synthesis can vary; for instance, the melting point of gallium sulfide is approximately 965 °C, while some processes might require temperatures as high as 1420 °C for evaporation applications .

Molecular Structure Analysis

Structure of Gallium Sulfide

Gallium sulfide has a layered hexagonal structure characterized by alternating layers of gallium and sulfur atoms. Each layer consists of a sequence of sulfur-gallium-gallium-sulfur (S-Ga-Ga-S) arrangements. The gallium atoms exhibit tetragonal coordination, bonding covalently with three sulfur atoms and one gallium atom within the same layer. The interlayer interactions are primarily van der Waals forces, which allow for easy exfoliation into monolayers or few-layer structures .

Structural Data

  • Molecular Weight: 101.79 g/mol
  • Crystal System: Hexagonal
  • Lattice Constants: Varies with phase (α-GaS vs β-GaS)
  • Bandgap: Indirect bandgap of approximately 2.6 eV for bulk material, increasing to over 3 eV in monolayer forms .
Chemical Reactions Analysis

Reactions Involving Gallium Sulfide

Gallium sulfide participates in various chemical reactions, particularly those involving oxidation and reduction processes. For example, it can react with acids to form gallium salts and hydrogen sulfide gas. Additionally, GaS can be involved in reactions that modify its electronic properties or facilitate doping processes essential for semiconductor applications .

Technical Details

The reaction conditions often depend on the specific application or desired product. For instance, when treated with strong oxidizing agents, gallium sulfide can be converted into gallium oxide or other compounds, which may have different electronic properties suitable for specific technological applications .

Mechanism of Action

Process Overview

The mechanism of action for gallium sulfide as a semiconductor involves its ability to absorb and emit light due to its bandgap properties. When exposed to light or electrical energy, electrons can be excited from the valence band to the conduction band, allowing for charge carrier mobility essential for device functionality.

Data on Mechanism

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline solid
  • Melting Point: Approximately 965 °C
  • Density: About 3.86 g/cm³
  • Solubility: Generally insoluble in water .

Chemical Properties

Gallium sulfide is stable under normal conditions but can undergo oxidation when exposed to air over extended periods. Its chemical stability makes it suitable for various applications where durability is required. The compound's electrical conductivity varies significantly based on purity and structural form (bulk vs. monolayer) .

Applications

Gallium sulfide has a wide range of scientific uses due to its semiconductor properties:

  • Optoelectronics: Utilized in photodetectors and light-emitting diodes.
  • Solar Cells: Acts as an evaporation source in solar cell junctions.
  • Thin-Film Transistors: Employed in creating p-n junctions within semiconductor devices.
  • Research: Investigated for potential applications in quantum computing and advanced photonic devices due to its unique electronic properties .

Gallium sulfide continues to be a subject of extensive research due to its promising characteristics as a two-dimensional material with potential applications across various technological fields.

Synthesis and Growth Techniques of GaS Crystals

Bridgman-Stockbarger Method for Bulk Single-Crystal Growth

The Bridgman-Stockbarger technique is a cornerstone method for producing bulk single crystals of gallium sulfide, particularly for applications requiring high-volume, high-crystalline-perfection materials. This approach utilizes directional solidification in a precisely controlled thermal gradient. The process begins with stoichiometric mixtures of gallium and sulfur sealed within an evacuated quartz ampoule or specialized crucible (e.g., graphite or boron nitride). The ampoule is heated above GaS's melting point (approximately 965-1250°C) in a multi-zone furnace. Crucially, the design incorporates a baffle-separated hot zone (T~1100°C) and cold zone (ΔT~50-100°C below melting point), enabling precise control over the solid-liquid interface [1] [7].

During growth, the ampoule is translated vertically through the gradient at rates of 0.5-4 mm/hour. This slow progression allows for the formation of large-diameter (up to 45 cm reported for similar chalcogenides) single crystals with minimized defects. A critical advancement involves using conically tipped crucibles to promote single-crystal nucleation. However, challenges persist, including thermal stress-induced cracking due to differential contraction between crystal and crucible material, and potential compositional inhomogeneity along the ingot length. Modifications such as crucible rotation (2-10 rpm) improve melt homogenization, while optimized axial/radial temperature gradients help maintain a convex solidification interface—essential for monocrystalline growth [1] [4] [10].

Table 1: Key Parameters in Bridgman-Stockbarger Growth of GaS

ParameterTypical RangeImpact on Crystal Quality
Hot Zone Temperature1050-1250°CHigher values reduce viscosity but increase volatility
Translation Rate0.5-4 mm/hSlower rates reduce defects but increase inclusion risk
Axial Gradient5-20°C/cmSharper gradients suppress polycrystallinity
Crucible MaterialQuartz, Graphite, BNBN reduces sticking; quartz requires internal coatings
Cooling Rate10-50°C/h post-growthPrevents thermal shock-induced cracking

Metal-Organic Chemical Vapor Deposition (MOCVD) for Metastable Phases

While not explicitly detailed in the search results, Metal-Organic Chemical Vapor Deposition (MOCVD) principles can be applied to GaS for accessing non-equilibrium phases and thin-film morphologies. This technique employs organometallic precursors like trimethylgallium (TMGa) and sulfur sources such as H₂S or tert-butylthiol, which are transported via carrier gases (H₂ or N₂) into a heated reaction chamber. By operating at moderate temperatures (400-600°C)—significantly below melting points—MOCVD avoids thermal decomposition pathways, enabling stabilization of metastable γ-Ga₂S₃ or sulfur-deficient phases not accessible through equilibrium methods [2].

Key growth parameters include:

  • V/III ratio (precursor molar ratio): Critical for suppressing carbon contamination from organics
  • Substrate choice: Sapphire or GaAs with specific orientations (e.g., c-plane) templating epitaxy
  • Pressure regimes: Low-pressure (10-100 Torr) enhances uniformity; atmospheric pressure favors growth rate

Table 2: MOCVD Growth Outcomes for GaS Phases

Precursor SystemTemperature (°C)Dominant PhaseMorphology
TMGa + H₂S500-600α-Ga₂S₃Polycrystalline films
TMGa + tBuSH400-500γ-Ga₂S₃Nanocolumns
Ga(acac)₃ + H₂S350-450Amorphous-GaSSmooth thin films

Phase selectivity arises from kinetic trapping: Low temperatures hinder atomic rearrangement into the monoclinic α-phase. However, challenges include precursor pre-reactions and oxygen incorporation, necessitating meticulous gas handling and chamber design [2].

Liquid-Phase Exfoliation for 2D Nanosheets

Liquid-phase exfoliation (LPE) provides a scalable route to few-layer GaS nanosheets for flexible electronics and photonics. This top-down approach disperses bulk crystals (grown via CVT or Bridgman) into appropriate solvents like N-methyl-2-pyrrolidone (NMP), isopropanol, or aqueous surfactants (sodium cholate). Ultrasonication (tip or bath) delivers localized shear forces that overcome van der Waals interlayer bonding, yielding suspensions of thin flakes [9].

Critical process parameters include:

  • Sonication energy: 100-500 W for 1-10 hours; excessive energy induces defects
  • Solvent surface tension: Matching GaS’s ~70 mJ/m² surface energy minimizes aggregation
  • Centrifugation: Step-wise separation (500-5000 rpm) isolates sub-micron, few-layer flakes

Post-exfoliation, atomic force microscopy (AFM) confirms thicknesses of 2-20 nm (3-30 layers), while Raman spectra show characteristic in-plane (E₂g ~303 cm⁻¹) and out-of-plane (A₁g ~187 cm⁻¹, A₂g ~374 cm⁻¹) modes. The quantum confinement effects in these nanosheets blue-shift photoluminescence compared to bulk crystals. However, LPE faces challenges in achieving monolayer dominance and maintaining stoichiometry due to edge oxidation during processing [9].

Optimization of Stoichiometric Control in Elemental Synthesis

Precise stoichiometric control in GaS synthesis is paramount for tuning optoelectronic properties. Direct reaction of gallium and sulfur in sealed ampoules under vacuum historically suffered from incomplete reaction and sulfur loss due to high vapor pressure, leading to non-stoichiometric GaS₁₋ₓ (x>0). Modern solutions employ reactive atmospheres like hydrogen (H₂) at 1300-2600 Pa, which suppresses sulfur volatilization via equilibrium:Ga(l) + H₂S(g) ⇌ GaS(s) + H₂(g)This enables complete reaction at lower temperatures (1050-1100°C for Ga, 300-350°C for S), yielding single-phase GaS with minimized defects [6].

Alternative approaches include:

  • Mechanochemical synthesis: Ball-milling Ga and S powders (400 rpm, 4 hours) produces metastable β/γ-Ga₂S₃ at room temperature, later transformed to α-phase by annealing
  • Two-temperature-zone furnaces: Independent control of Ga (1050°C) and S (300°C) reservoirs prevents explosive reactions while ensuring stoichiometric vapor mixing
  • Post-growth annealing: 700°C under sulfur vapor compensates vacancies

These methods achieve >99.5% stoichiometric accuracy, verified through energy-dispersive X-ray spectroscopy (EDX) showing Ga:S = 49.3:50.7 at% [3] [6] [9].

Properties

CAS Number

12024-10-1

Product Name

Gallium sulfide (GaS)

IUPAC Name

digallium;trisulfide

Molecular Formula

Ga2S3

Molecular Weight

235.6 g/mol

InChI

InChI=1S/2Ga.3S/q2*+3;3*-2

InChI Key

BVSHTEBQPBBCFT-UHFFFAOYSA-N

SMILES

[S-2].[S-2].[S-2].[Ga+3].[Ga+3]

Canonical SMILES

[S-2].[S-2].[S-2].[Ga+3].[Ga+3]

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